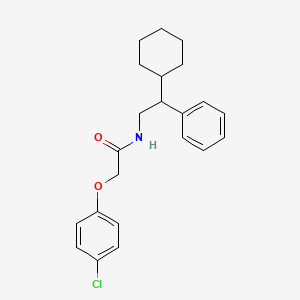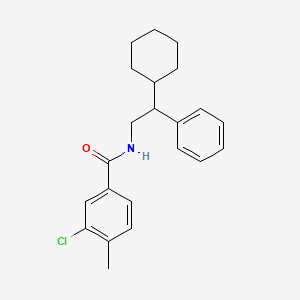
2-(4-chlorophenoxy)-N-(2-cyclohexyl-2-phenylethyl)acetamide
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(2-cyclohexyl-2-phenylethyl)acetamide, also known as CR4056, is a novel compound that has been developed as a potential therapeutic agent for the treatment of chronic pain. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mecanismo De Acción
The exact mechanism of action of 2-(4-chlorophenoxy)-N-(2-cyclohexyl-2-phenylethyl)acetamide is not fully understood, but it is believed to act on multiple targets in the pain pathway. The compound has been shown to inhibit the activity of enzymes that are involved in the synthesis of pro-inflammatory molecules, such as prostaglandins and leukotrienes. It also appears to modulate the activity of ion channels that are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
In addition to its analgesic effects, 2-(4-chlorophenoxy)-N-(2-cyclohexyl-2-phenylethyl)acetamide has also been shown to have other biochemical and physiological effects. The compound has been shown to reduce inflammation and oxidative stress, which are both implicated in the development of chronic pain. It also appears to have a neuroprotective effect, which may be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-chlorophenoxy)-N-(2-cyclohexyl-2-phenylethyl)acetamide is its potency and efficacy in reducing pain. It has also been shown to have a low risk of addiction and dependence, which is a major concern with opioid-based pain medications. However, one limitation of the compound is its relatively short half-life, which may require more frequent dosing in clinical settings.
Direcciones Futuras
There are several potential future directions for research on 2-(4-chlorophenoxy)-N-(2-cyclohexyl-2-phenylethyl)acetamide. One area of interest is the development of novel formulations or delivery methods that could improve the pharmacokinetics and bioavailability of the compound. Another area of interest is the evaluation of 2-(4-chlorophenoxy)-N-(2-cyclohexyl-2-phenylethyl)acetamide in combination with other pain medications, such as nonsteroidal anti-inflammatory drugs or opioids. Finally, there is a need for further studies to elucidate the exact mechanism of action of the compound and to identify potential targets for future drug development.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N-(2-cyclohexyl-2-phenylethyl)acetamide has been extensively studied for its potential use as a therapeutic agent for the treatment of chronic pain. Preclinical studies have shown that the compound has a potent analgesic effect and is effective in reducing both inflammatory and neuropathic pain. The compound has also been shown to have a low risk of addiction and dependence, making it a promising alternative to opioid-based pain medications.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-cyclohexyl-2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClNO2/c23-19-11-13-20(14-12-19)26-16-22(25)24-15-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1,3-4,7-8,11-14,18,21H,2,5-6,9-10,15-16H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJFVLUEOMTHBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(2-cyclohexyl-2-phenylethyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3-phenyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B4327438.png)

![4-methoxy-1-methyl-2-(methylthio)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d][1,3,2]diazaphosphinine 2-sulfide](/img/structure/B4327460.png)
![N-[2-methyl-5-(morpholin-4-ylcarbonyl)-3-nitrophenyl]-3-nitrobenzamide](/img/structure/B4327469.png)
![6-methoxy-N-(2-{[(3-methylphenyl)amino]carbonyl}phenyl)-2-naphthamide](/img/structure/B4327477.png)
![ethyl 3-{[({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]methyl}-4-methylbenzoate](/img/structure/B4327481.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4327483.png)
![2,3-bis[2-(2-nitrophenyl)vinyl]quinoxaline](/img/structure/B4327487.png)
![ethyl (4-{[4-(trifluoromethyl)benzoyl]amino}phenyl)carbamate](/img/structure/B4327493.png)


![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B4327521.png)
![N-1-adamantyl-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide](/img/structure/B4327529.png)
![2-[(2-isopropyl-5-methylphenoxy)methyl]-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4327532.png)